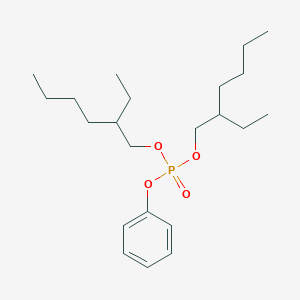

ビス(2-エチルヘキシル)フェニルホスフェート

概要

説明

Bis(2-ethylhexyl) phenyl phosphate, commonly referred to as BEHPP, has garnered increasing scientific interest due to concerns about environmental pollution and public health implications. BEHPP is an organophosphate ester (OPE) that has been identified as a contaminant in various environmental matrices, including indoor dust and surface soils. Studies have shown that BEHPP is present in significant concentrations in indoor dust samples, with a median concentration range of 50-1530 ng/g dry weight, and it has been detected with a high frequency in surface soils across different functional areas in South China .

Synthesis Analysis

The synthesis of BEHPP is not detailed in the provided papers. However, it is mentioned that a synthesized pure standard of BEHPP was used for comparison in the identification process within indoor dust samples, which implies that the compound can be synthesized in a controlled laboratory setting .

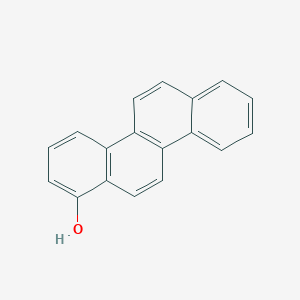

Molecular Structure Analysis

While the molecular structure of BEHPP is not explicitly discussed in the provided papers, it is understood that BEHPP, like other OPEs, would have characteristic molecular fragmentation pathways that can be identified using high-resolution mass spectrometry. This structural analysis is crucial for the identification and quantification of BEHPP in environmental samples .

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving BEHPP. However, the interaction of bis(2-ethylhexyl) hydrogen phosphate with polyaniline, which leads to the plastification of polyaniline, suggests that derivatives of BEHPP may participate in chemical reactions that alter the properties of other compounds, such as increasing their plasticity .

Physical and Chemical Properties Analysis

The physical and chemical properties of BEHPP are not directly addressed in the provided papers. However, the detection of BEHPP in environmental samples and its correlation with other OPEs suggest that it shares similar physical and chemical properties, which may include its behavior in the environment and potential applications. For instance, the correlations found between BEHPP and other OPEs like TEHP and TPHP suggest that they may have similar commercial applications and sources . Additionally, the study of microemulsions with bis(2-ethylhexyl)phosphoric acid indicates that the bis(2-ethylhexyl) moiety can influence the physicochemical properties of compounds, such as the formation of network-like structures in microemulsions .

Relevant Case Studies

Case studies in the provided papers highlight the ubiquity of BEHPP in the environment. For example, one study found BEHPP in all six functional areas (agricultural, scenic, commercial, industrial, and residential) of a region in South China, with a high detection frequency of 67.4% and a median concentration of 0.455 ng/g dry weight . Another study reported the presence of BEHPP in indoor dust samples collected in Nanjing, eastern China, with a 100% detection frequency, indicating its widespread use and potential for human exposure .

科学的研究の応用

環境モニタリング

BEHPPを土壌汚染指標として: 最近の研究では、BEHPPが中国南部の表土中に普遍的な汚染物質として確認されており、環境モニタリングマーカーとしての可能性を示唆しています . BEHPPの検出頻度は67.4%で、濃度は検出限界から7.05 ng/g乾燥重量の範囲でした . これは、BEHPPが環境研究において有機リン酸エステル(OPEs)の存在を示す指標となり得ることを示唆しています。

産業応用

製造における他のOPEsとの相関関係: BEHPPとTEHP、TBOEP、TPHPなどの他のOPE類縁体の間の強い相関関係は、BEHPPが同様の商業的な用途と供給源を共有している可能性を示唆しています。 この情報は、産業が製品やプロセスにおけるOPEsの使用を監視および管理するために重要です .

土壌科学

BEHPPの機能領域分布: BEHPPは、農業、景観、商業、工業、住宅など、さまざまな機能領域に分布しており、土壌科学分野への洞察を提供します。 これらの地域におけるBEHPPの濃度のばらつきは、土壌汚染と修復研究にとって重要な、さまざまな土壌タイプにおけるその移動性と安定性を反映しています .

化学分析

BEHPPのための高度な検出技術: さまざまなマトリックスにおけるBEHPPの検出には、高度な分析技術が必要です。 これらの方法の感度と精度を向上させるための研究は、低レベルの汚染物質を定量化し、その環境における運命を理解するために不可欠です .

毒性学

BEHPPの生態毒性学的影響の評価: 広範囲にわたって存在していることを考えると、野生生物や生態系へのBEHPPの影響を評価する生態毒性学的研究が必要です。 この分野における研究は、環境におけるBEHPPの安全レベルに関する新しいガイドラインの策定につながる可能性があります .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Bis(2-ethylhexyl) phenyl phosphate (BEHPP) is an organophosphate ester . It is primarily used as a lubricant additive, corrosion inhibitor, and a metal extractant . Its primary targets are metals, specifically uranium salts and rare earth metals . It is also involved in the extraction of Iron (II) ions after the reduction of Iron (III) ions .

Mode of Action

BEHPP interacts with its targets (metals) through a process known as solvent extraction . In this process, BEHPP, being a lipophilic compound, forms a complex with the metal ions in the aqueous phase. This complex is then transferred to the organic phase due to the lipophilic nature of BEHPP .

Biochemical Pathways

For instance, some organophosphates have been found to induce oxidative stress and perturb fatty acid metabolism .

Result of Action

The primary result of BEHPP’s action is the extraction of target metals from an aqueous phase to an organic phase . This property is exploited in various industrial applications, such as the extraction of uranium salts and rare earth metals . Behpp has also been identified as a contaminant in indoor dust samples and surface soils , indicating potential environmental and health impacts.

Action Environment

The efficacy and stability of BEHPP can be influenced by various environmental factors. For instance, the presence of BEHPP has been detected in different functional areas (agricultural, scenic, commercial, industrial, and residential areas), with higher concentrations found in commercial, industrial, and residential areas . This suggests that human activities and industrial processes may influence the distribution and concentration of BEHPP in the environment.

特性

IUPAC Name |

bis(2-ethylhexyl) phenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39O4P/c1-5-9-14-20(7-3)18-24-27(23,26-22-16-12-11-13-17-22)25-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZYMQCBRZBVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

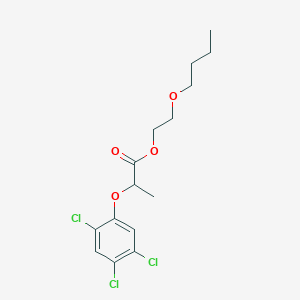

Canonical SMILES |

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051770 | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

16368-97-1 | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16368-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016368971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

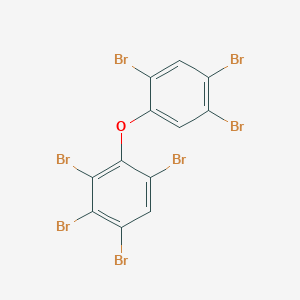

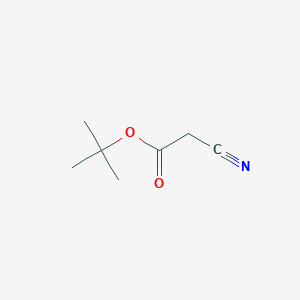

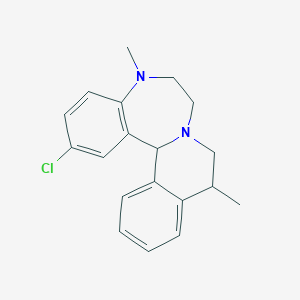

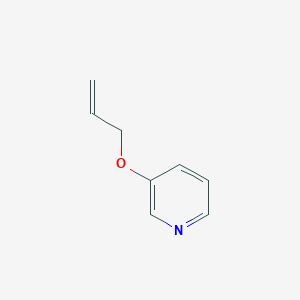

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the discovery of Bis(2-ethylhexyl) phenyl phosphate (BEHPP) in indoor environments?

A1: The discovery of BEHPP in indoor dust is significant because it highlights the presence of a previously unknown OPE in a common indoor environment. [] This is concerning because OPEs are known to have potential health effects, and the widespread presence of BEHPP in indoor dust [] suggests potential for human exposure. Additionally, the study found that BEHPP concentrations were comparable to, or even higher than, some traditional OPEs like triphenyl phosphate (TPHP) and 2-ethylhexyl diphenyl phosphate (EHDPP). [] This emphasizes the need for further research on the potential health impacts of BEHPP exposure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)

![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)